molecular formula C13H6F4N2S B1411740 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile CAS No. 2088945-22-4

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile

Cat. No.: B1411740
CAS No.: 2088945-22-4
M. Wt: 298.26 g/mol
InChI Key: XFXQCJYSJYKDSA-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile is a pyridine-based compound featuring a trifluoromethyl (-CF₃) group at position 5, a 4-fluorophenylsulfanyl moiety at position 3, and a nitrile (-CN) group at position 2. This structure combines halogenation, sulfur-containing substituents, and electron-withdrawing groups, making it a candidate for applications in medicinal chemistry and agrochemical research. It is commercially available as a research chemical (Ref: 10-F511290) from CymitQuimica .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXQCJYSJYKDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Chlorinated Precursors

Method Overview:
One of the most prominent approaches involves starting with 2,3-dichloro-5-trifluoromethylpyridine as a raw material, which undergoes selective fluorination to introduce the fluorine atom at the 2-position of the pyridine ring. This process is often carried out in a solvent system such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) with a fluorinating reagent like potassium fluoride (KF), sodium fluoride (NaF), or calcium fluoride (CaF₂).

Reaction Conditions:

  • Solvent: DMF or DMAC (preferred for higher temperature tolerance and reaction efficiency)
  • Catalyst: Tetrabutylammonium bromide or other phase-transfer catalysts
  • Fluorinating Reagent: KF (preferred for industrial scalability)
  • Temperature: 140–170°C
  • Reaction Time: 5–10 hours
  • Molar Ratios: Fluorinating reagent 1.1–2 times molar excess relative to chlorinated precursor
  • Outcome: Formation of 2-fluoro-3-chloro-5-trifluoromethylpyridine

Research Findings:
Patents describe this fluorination as a key step, emphasizing the importance of optimized temperature and molar ratios to maximize yield and selectivity while minimizing impurities.

Chlorination and Nitrile Formation

Chlorination of Pyridine:
The initial chlorination of pyridine derivatives often employs reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride, enabling selective chlorination at the 3-position. Alternatively, chlorination can be achieved via direct electrophilic substitution under controlled conditions.

Introduction of the Nitrile Group:
Subsequent cyanation typically involves nucleophilic substitution with cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN). The cyanide replaces the chlorine at the 2-position, yielding picolinic acid derivatives or directly forming the nitrile group.

Process Details:

  • Cyanation is performed in polar aprotic solvents such as dimethylformamide at elevated temperatures (100–150°C).
  • Post-reaction, purification involves washing, extraction, and vacuum distillation to isolate high-purity nitrile compounds.

Method Overview:
The introduction of the 4-fluoro-phenylsulfanyl moiety is achieved via nucleophilic aromatic substitution (SNAr) or thiolation reactions. Typically, the precursor pyridine with a suitable leaving group (e.g., halogen) at the 4-position is reacted with a thiolate derivative of 4-fluorobenzenethiol.

Reaction Conditions:

  • Reagents: 4-fluorobenzenethiol or its salts
  • Catalysts: Copper or iron catalysts may be employed to facilitate thiolation
  • Solvent: Dimethylformamide or acetonitrile
  • Temperature: 80–120°C
  • Outcome: Formation of the sulfanyl linkage at the 4-position of the pyridine ring

Research Evidence:
Patent literature indicates that this step is often performed after the core pyridine ring has been functionalized with nitrile and halogens, ensuring regioselectivity.

Final Assembly and Purification

The final compound, 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile , is obtained through a sequence of fluorination, chlorination, nitrile formation, and sulfanyl substitution. Post-synthesis purification involves:

  • Washing with water and organic solvents
  • Distillation under reduced pressure
  • Recrystallization for high purity

Data Table: Summary of Preparation Methods

Step Reagents Conditions Purpose References
Fluorination KF, phase-transfer catalysts 140–170°C, 5–10h Introduce fluorine at pyridine 2-position
Chlorination POCl₃ or SOCl₂ 80–120°C Chlorinate at 3-position
Cyanation NaCN or KCN 100–150°C Convert chloropyridine to nitrile
Sulfur substitution 4-fluorobenzenethiol 80–120°C Attach phenylsulfanyl group
Purification Distillation, recrystallization Room temp – vacuum Isolate high-purity product

Research Findings and Industrial Relevance

  • The fluorination step's efficiency depends heavily on the molar ratio of fluorinating agent and temperature control to prevent over-fluorination or impurities.
  • Chlorination and cyanation are well-established, with patent literature highlighting their scalability for industrial production.
  • Sulfur substitution via nucleophilic aromatic substitution offers regioselectivity and high yields when performed with suitable thiolate reagents.
  • Purification techniques such as vacuum distillation are critical for achieving high purity, essential for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics position it as a valuable candidate in drug discovery and development. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making derivatives of this compound attractive for pharmaceutical applications.

Antiparasitic Activity

Recent studies have demonstrated that compounds containing trifluoromethylpyridine moieties exhibit potent antiparasitic activity. For instance, derivatives of trifluoromethylpyridine have shown efficacy against Toxoplasma gondii, a parasite responsible for toxoplasmosis. In vitro tests indicated that certain derivatives could reduce cyst counts significantly in infected models, showcasing their potential as therapeutic agents against parasitic infections .

Anticancer Properties

Trifluoromethyl-substituted pyridines have been investigated for their anticancer properties. A study highlighted the synthesis of novel pyridine derivatives that demonstrated selective cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group was crucial for enhancing the compounds' interactions with biological targets, leading to improved efficacy compared to non-fluorinated analogs .

Agrochemical Applications

The agrochemical industry has increasingly utilized trifluoromethyl-containing compounds due to their efficacy and specificity as herbicides and insecticides.

Herbicides

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile serves as a structural component in several herbicides. Its derivatives are incorporated into formulations designed to target specific weed species while minimizing harm to crops. For example, the compound has been linked to the development of herbicides like fluazifop, which has been commercially successful since its introduction in the 1980s .

Insecticides

The compound's derivatives have also been explored as insecticides, demonstrating effectiveness against various pests while maintaining safety profiles for non-target species. Research indicates that these compounds can disrupt pest physiology, leading to reduced survival rates without adversely affecting beneficial insects .

Case Studies

StudyFocusFindings
Antiparasitic ActivityDemonstrated significant reduction in Toxoplasma gondii cyst counts using trifluoromethylpyridine derivatives
Anticancer PropertiesIdentified novel pyridine derivatives with selective cytotoxicity against cancer cell lines
Agrochemical DevelopmentTrifluoromethyl-containing compounds used in successful herbicide formulations

Mechanism of Action

The mechanism by which 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Differences: The substitution pattern on the phenyl ring (e.g., fluoro vs. chloro) and the linker group (sulfanyl vs. phenoxy) significantly influence electronic properties and bioactivity.

Compound Name Substituent (Position 4) Linker Group Key Properties/Applications Reference
3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile Fluoro (C₆H₄F) Sulfanyl (-S-) Research chemical; structural versatility
3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile Chloro (C₆H₄Cl) Sulfanyl (-S-) Discontinued product; potential stability issues
3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile Fluoro (C₆H₄F) Phenoxy (-O-) Discontinued; oxygen linker may reduce lipophilicity

Findings :

  • Fluoro vs. Chloro : The fluoro substituent enhances metabolic stability and electronic effects compared to chloro, which may explain the discontinuation of the chloro analog due to synthesis or stability challenges .
  • Sulfanyl vs.

Heterocyclic Core Variations

Pyridine vs. Pyrimidine :
The heterocyclic core influences π-π stacking interactions and binding affinity in biological systems.

Compound Name Core Structure Key Functional Groups Applications Reference
This compound Pyridine -CF₃, -CN, -S-C₆H₄F Research chemical
4-(Diethylamino)-6-phenyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)-5-pyrimidinecarbonitrile Pyrimidine -CF₃, -CN, -S-CH₂-C₆H₃(CF₃), -N(Et)₂ Potential kinase inhibitor

Findings :

  • Pyridine : Simpler structure with fewer hydrogen-bonding sites, favoring passive diffusion.

Functional Group Variations

Nitrile (-CN) Derivatives: Functional groups at position 2 (e.g., nitrile vs. amino) modulate electronic and steric properties.

Compound Name Functional Group (Position 2) Molecular Weight Key Applications Reference
This compound Nitrile (-CN) Not reported Research chemical
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile Amino (-NH₂) 187.12 Intermediate for Apalutamide (prostate cancer drug)

Findings :

  • Nitrile (-CN) : Enhanges electrophilicity and participates in click chemistry or covalent binding to targets.
  • Amino (-NH₂): Introduces hydrogen-bonding capability, improving solubility and interactions with biological targets (e.g., androgen receptor in Apalutamide) .

Biological Activity

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile (CAS No. 2088945-22-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, enzyme inhibition, and structure-activity relationships (SARs) derived from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H6F4N2SC_{13}H_6F_4N_2S with a molecular weight of 298.26 g/mol. The compound features a pyridine ring substituted with trifluoromethyl and phenylsulfanyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. A notable study indicated that derivatives of pyridine, including those with trifluoromethyl substitutions, exhibit enhanced activity against hypopharyngeal tumor cells, surpassing the efficacy of established chemotherapeutics like bleomycin .

Table 1: Comparison of Anticancer Activities of Pyridine Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AFaDu5.0
Compound BMCF77.5
This compoundHCT116TBDTBD

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes relevant to cancer metabolism. In particular, it has been suggested that the trifluoromethyl group enhances binding affinity to active sites of enzymes involved in tumor progression, such as branched-chain amino acid transaminases (BCATs) .

Table 2: Enzyme Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 Value (µM)Reference
BAY-069BCAT1/BCAT20.5
Compound CMAGL1.0
This compoundTBDTBDTBD

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding interactions with target proteins.
  • Phenylsulfanyl Substitution : This moiety may facilitate interactions with enzyme active sites or enhance cellular uptake.
  • Pyridine Core : The nitrogen atom in the pyridine ring is crucial for maintaining the compound's basicity and facilitating interactions with biological targets.

Case Studies

Several case studies have illustrated the therapeutic potential of similar compounds:

  • Study on BCAT Inhibition : A recent investigation into BCAT inhibitors revealed that modifications to the pyridine structure significantly impacted enzyme inhibition and cytotoxicity profiles .
  • Cytotoxicity in Cancer Models : Research demonstrated that compounds structurally related to this compound exhibited promising results in inducing apoptosis in cancer cell lines, suggesting potential as lead compounds for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for preparing 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile, and what reaction parameters require strict control?

  • Methodological Answer : The synthesis often involves nucleophilic aromatic substitution (SNAr) between a fluorophenylthiol and a halogenated pyridine precursor (e.g., 2-chloro-5-trifluoromethylpyridine). Key parameters include:

  • Temperature control (60–80°C) to balance reactivity and side-product formation.
  • Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Catalytic bases (e.g., K₂CO₃) to deprotonate the thiol group and drive the reaction .
    • Validation : Monitor reaction progress via TLC or HPLC, focusing on the disappearance of the halogenated precursor.

Q. How do the fluorophenylsulfanyl and trifluoromethyl substituents influence the compound's electronic properties and potential bioactivity?

  • Methodological Answer :

  • Fluorophenylsulfanyl : Enhances lipophilicity and metabolic stability via sulfur’s electron-withdrawing effects. The fluorine atom increases electronegativity, potentially improving receptor binding .
  • Trifluoromethyl : Stabilizes the pyridine ring through strong electron-withdrawing effects, influencing π-π stacking interactions in biological targets (e.g., enzymes or receptors) .
    • Experimental Insight : Compare with analogs lacking these groups using DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹⁹F NMR : Look for distinct signals at δ -60 to -65 ppm (CF₃) and δ -110 to -115 ppm (Ar-F) .
  • FT-IR : Confirm C≡N stretch at ~2220–2240 cm⁻¹ and C-S bond at ~650–700 cm⁻¹ .
  • Mass Spectrometry : Prioritize [M+H]⁺ peaks with isotopic patterns matching Cl/Br-free composition (exact mass: ~316.02 Da) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallographic data and computational molecular geometry predictions?

  • Methodological Answer :

  • Use SHELXL for refinement: Adjust thermal parameters (B-factors) for disordered atoms and validate hydrogen bonding networks via Olex2 visualization .
  • Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic data. Discrepancies in bond angles >2° may indicate crystal packing effects or solvent interactions .
    • Case Study : For related pyridine derivatives, SHELXL refinement reduced R-factor discrepancies from 0.12 to 0.05 in high-resolution datasets .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when biological activity data conflicts with docking simulations?

  • Methodological Answer :

  • Re-evaluate binding poses : Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility.
  • Synthesize derivatives : Modify the sulfanyl linker (e.g., replace S with O or NH) and test in vitro. For example, replacing sulfur with oxygen in analogs reduced kinase inhibition by 40% .
  • Validate assays : Confirm target engagement via SPR or ITC to rule out false positives from assay artifacts .

Q. How can researchers optimize crystallization conditions for this compound to enable high-resolution structural studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM:MeOH, 1:1). For similar pyridine derivatives, 0.2 M ammonium sulfate in HEPES buffer (pH 7.4) yielded diffraction-quality crystals .
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hours reduces crystal defects.
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å), critical for resolving trifluoromethyl group disorder .

Q. What computational approaches are recommended to predict metabolic stability and potential toxicity?

  • Methodological Answer :

  • Metabolism Prediction : Use GLORY or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., sulfur oxidation or cyano hydrolysis) .
  • Toxicity Profiling : Run PASS Online for carcinogenicity/mutagenicity alerts. The trifluoromethyl group may reduce hepatotoxicity compared to nitro analogs .
  • Validation : Cross-reference with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile
Reactant of Route 2
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3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile

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